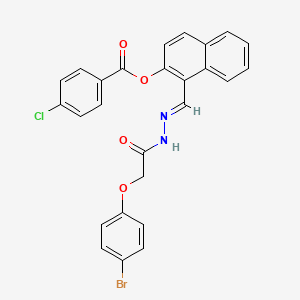
1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to yield 4-bromophenoxyacetyl carbohydrazide. The final step involves the condensation of this intermediate with 2-naphthyl 4-chlorobenzoate under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile .
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogen substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
- 4-Bromo-2-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-((4-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate .
Uniqueness
1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is unique due to its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
765291-65-4 |
|---|---|
Molecular Formula |
C26H18BrClN2O4 |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H18BrClN2O4/c27-19-8-12-21(13-9-19)33-16-25(31)30-29-15-23-22-4-2-1-3-17(22)7-14-24(23)34-26(32)18-5-10-20(28)11-6-18/h1-15H,16H2,(H,30,31)/b29-15+ |
InChI Key |
FKECQTKWIHTXGB-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)COC3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















